3-(Allyloxy)benzaldehyde
Overview
Description
3-(Allyloxy)benzaldehyde is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.18 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an aldehyde group (-CHO) and an allyloxy group (-OCH2CH=CH2) attached to it . The InChI key for this compound is SEDRQGRABDFZKO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 162.18 g/mol . Its exact mass and monoisotopic mass are 162.068079557 g/mol . It has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Electrosynthesis of Homoallylic Alcohols
3-(Allyloxy)benzaldehyde plays a role in the nickel-catalyzed electrochemical cleavage of the allyl group of aryl allyl ethers. This process, which involves intramolecular allyl transfer reactions to the carbonyl group, results in the formation of homoallylic alcohols with 2-hydroxyphenyl substituents. This method offers a sustainable and efficient pathway for synthesizing these compounds, which have potential applications in various chemical syntheses (Franco, Olivero, & Duñach, 1997).
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds, particularly through the silver-catalyzed radical cascade cyclization. This method allows the creation of 1,5-/1,3-dicarbonyl heterocycles containing chroman-4-one, indanone, or 2,3-dihydroquinolin-4(1H)-one moieties. These heterocycles are crucial for producing more structurally diverse polyheterocycles, including chromenopyridines and isoxazole- or pyrazole-containing chroman-4-ones (Hu et al., 2018).
Enzyme-Catalyzed Asymmetric C–C Bond Formation
In a study exploring enzyme-catalyzed asymmetric carbon-carbon bond formation, this compound was used as a substrate for producing (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin. This research emphasizes the compound's potential in developing enantioselective synthesis strategies, an essential aspect of producing chiral molecules for pharmaceutical applications (Kühl et al., 2007).
Catalytic Properties in Oxidation Reactions
The compound also finds applications in catalysis, as seen in the selective oxidation of benzyl alcohol to benzaldehyde. This process is crucial in various industrial applications, such as in the cosmetic, food, and pharmaceutical industries. Studies have shown that the presence of this compound can enhance the efficiency and selectivity of these oxidation reactions (Sharma, Soni, & Dalai, 2012).
Synthesis of Advanced Building Blocks for Drug Discovery
The compound is used in the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, which are valuable in drug discovery. This synthesis method, utilizing common chemicals like benzaldehyde and allylamine, demonstrates the compound's utility in creating novel and advanced molecular structures for pharmaceutical research (Denisenko et al., 2017).
Molecular Structure and Vibrational Spectral Studies
This compound is significant in the study of molecular structure and vibrational spectra, particularly in comparing different substituted benzaldehydes. These studies are vital in understanding the compound's chemical properties and potential applications in manufacturing dyes, perfumes, and other products (Yadav, Sharma, & Kumar, 2018).
Electrochemical Cleavage and Allylation of Carbonyl Compounds
The compound is used in the electrochemical, Pd-catalyzed cleavage of the C-O bond of allyl aryl ethers and the subsequent allyl transfer to carbonyl groups in 2-allyloxy benzaldehydes. This process represents an alternative for allyl ether deprotection and showcases the compound's utility in organic synthesis (Franco et al., 1999).
Safety and Hazards
3-(Allyloxy)benzaldehyde is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .
Properties
IUPAC Name |
3-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7-8H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDRQGRABDFZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369046 | |
Record name | 3-(allyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40359-32-8 | |
Record name | 3-(allyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.